3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride
Description
3-Piperidin-2-ylpiperidine-2,6-dione hydrochloride (CAS: 24666-56-6) is a bicyclic piperidine derivative featuring a dioxopiperidine core with an amino substituent at the 3-position. Its structure includes a piperidine ring with two ketone groups at positions 2 and 6 and an amino group at position 3, which is protonated as a hydrochloride salt . The compound’s unique steric and electronic properties arise from its rigid bicyclic framework, enabling hydrogen bonding via the amino and carbonyl groups. This enhances its reactivity in nucleophilic substitutions and cyclization reactions, making it a key intermediate in PROTAC (Proteolysis-Targeting Chimera) synthesis and other drug discovery applications .
Properties
IUPAC Name |
3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBHKWOVOGGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC(=O)NC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable reagent to form the desired dione structure. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification by recrystallization or chromatography to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in Piperidine-2,6-dione Family
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
- Key Example : Compound 46 (Table 7, ) features a pyrido-pyrazine-1,6-dione scaffold with dihydroxy substitutions.
3-Phenylpiperidine-2,6-dione Derivatives
- Key Example: 3-Phenyl analogs () replace the amino group with a phenyl ring. Synthesis: Prepared via alkylation of 2-phenylglutaric anhydride derivatives.
Hydroxy-Substituted Derivatives
Thalidomide Derivatives
- 4-Hydroxythalidomide : Synthesized using similar conditions (e.g., KOAc/AcOH, 96% yield) but requires longer reaction times (24 h vs. 12–14 h for the target compound) .
- Potency: Thalidomide-based PROTACs exhibit broader E3 ligase recruitment but lower selectivity compared to aminopiperidine analogs .
Stereochemical Considerations
- (R)- and (S)-Enantiomers : and highlight enantiomers (CAS: 1801140-47-5 and 942995-65-5) with distinct biological activities.
Physicochemical Properties
Biological Activity
3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride, also known by its CAS number 2305252-96-2, is a piperidine derivative with significant potential in various biological applications. This compound exhibits a range of biological activities, including enzyme inhibition and potential anticancer effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
The molecular formula of this compound is . It is characterized by a piperidine ring structure that contributes to its biological activity. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biochemical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, which can lead to diverse biological effects. The exact mechanisms depend on the specific targets involved, but they often relate to pathways relevant in cancer biology and metabolic regulation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The compound's efficacy was assessed through cell viability assays and flow cytometry analysis, revealing significant cytotoxic effects at varying concentrations.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Induction of apoptosis |
| MDA-MB-231 | 12.0 | Cell cycle arrest |
| HepG2 | 18.3 | Upregulation of caspase-3 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and urinary tract infections, respectively.
Table 2: Enzyme Inhibition Activities
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 5.4 | Donepezil |
| Urease | 7.8 | Thiourea |
Study on Antibacterial Activity
In a study assessing the antibacterial properties of various piperidine derivatives, this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using standard disk diffusion methods.
Case Study Findings:
- Bacterial Strains Tested:
- Staphylococcus aureus : Moderate activity observed.
- Escherichia coli : Weak to moderate activity.
- Salmonella typhi : Notable inhibition.
Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound forms stable complexes with active sites of enzymes involved in metabolic pathways.
Q & A
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies:
- pH Profiling : Incubate the compound in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
- Light/Heat Stress : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH for 4 weeks to identify degradation pathways .
- Formulation : Develop lyophilized powders or lipid-based nanoparticles to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
